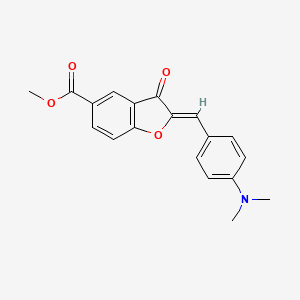

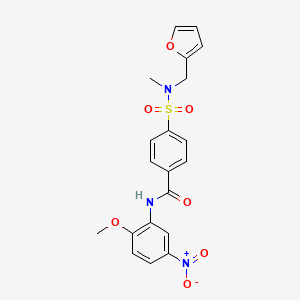

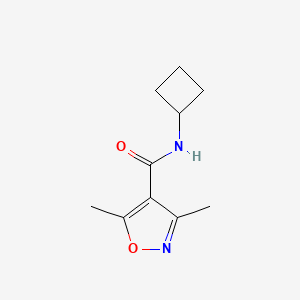

(Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “(Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate”, compounds with similar structures have been synthesized through various methods. For instance, Schiff bases derived from 4-(dimethylamino)benzaldehyde have been synthesized and their structures confirmed by spectroscopic techniques .Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been determined using single crystal X-ray diffraction studies .Scientific Research Applications

Synthesis and Biological Evaluation

- The compound has been involved in the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. This research synthesized derivatives like 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] as analogues of previously reported compounds. These compounds showed significant activity in inhibiting tetrabenazine-induced ptosis, a common property of most antidepressants, indicating their potential as central nervous system agents (Martin et al., 1981).

Chemical Synthesis and Transformations

- Another study focused on the parallel solution phase synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates, employing a compound similar in structure to the target molecule for the synthesis of a series of compounds with potential for further biological evaluation (Pirc et al., 2003).

- Research into the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates explored the use of similar chemical frameworks to create new triazafulvalene systems, showcasing the versatility of these compounds in synthetic organic chemistry (Uršič et al., 2010).

Advanced Chemical Syntheses

- A new condensation reaction for synthesizing carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols was developed using 2-methyl-6-nitrobenzoic anhydride with triethylamine in the presence of a catalytic amount of 4-(dimethylamino)pyridine. This research showcases the application of similar chemical structures in facilitating novel synthetic pathways for carboxylic esters, highlighting the compound's role in advancing synthetic methodologies (Shiina et al., 2002).

Future Directions

The future directions for research on “(Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate” could include further studies on its synthesis, properties, and potential applications. For instance, Schiff bases derived from 4-(dimethylamino)benzaldehyde have been studied for their potential as corrosion inhibitors , suggesting possible industrial applications for similar compounds.

properties

IUPAC Name |

methyl (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-20(2)14-7-4-12(5-8-14)10-17-18(21)15-11-13(19(22)23-3)6-9-16(15)24-17/h4-11H,1-3H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCPBICRQPQRCL-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

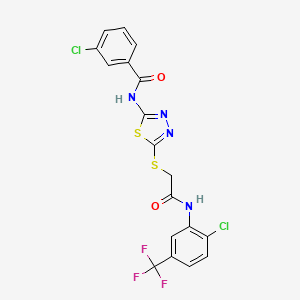

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2509367.png)

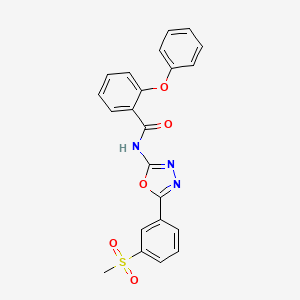

![(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2509373.png)

![6,7-Dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate](/img/structure/B2509374.png)

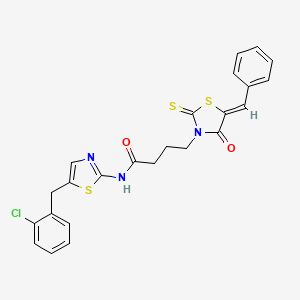

![N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2509383.png)